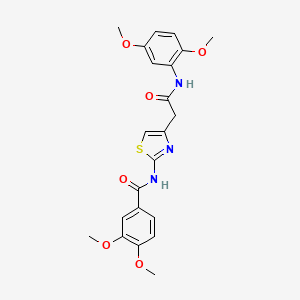

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of thiazole . Thiazole derivatives have been the subject of considerable interest for designing new antimicrobial agents . They have shown significant therapeutic potential .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .Molecular Structure Analysis

The thiazole nucleus is a prominent feature in the structure of many authorized antimicrobials . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .Applications De Recherche Scientifique

Hypoxia-Selective Antitumor Agents

N-(4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its role as a hypoxia-selective antitumor agent. Research shows that certain derivatives exhibit selective toxicity towards hypoxic cells, indicating potential use in targeted cancer therapy. Specifically, a series of regioisomers of this compound demonstrated varying degrees of cytotoxicity to cells under hypoxic conditions, highlighting its potential for further investigation in cancer treatment (Palmer et al., 1996).

Synthesis and Characterization in Polyimides

The compound has been used in the synthesis and characterization of novel polyimides. These materials, synthesized from new diamines incorporating the compound, have shown potential applications due to their solubility in organic solvents and thermal stability. This research suggests its utility in the development of new polymeric materials with enhanced properties (Butt et al., 2005).

Novel Kinesin Spindle Protein Inhibitors

Studies have also explored the use of this compound in the development of kinesin spindle protein (KSP) inhibitors. These inhibitors, such as AZD4877, demonstrate significant potential as anticancer agents by arresting cells in mitosis and inducing cell death. This points to its possible applications in the treatment of various cancers (Theoclitou et al., 2011).

Antibacterial and Antifungal Applications

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. Some derivatives have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as against fungal strains. This indicates its potential utility in the development of new antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibition

Research on thiazoles, a related class of compounds, has demonstrated their effectiveness as corrosion inhibitors, particularly for copper surfaces. This suggests potential applications of similar compounds, including N-(4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, in materials science for protecting metals from corrosion (Farahati et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c1-28-15-6-8-17(29-2)16(11-15)24-20(26)10-14-12-32-22(23-14)25-21(27)13-5-7-18(30-3)19(9-13)31-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXYYSTUNVDBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)

![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)

![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)